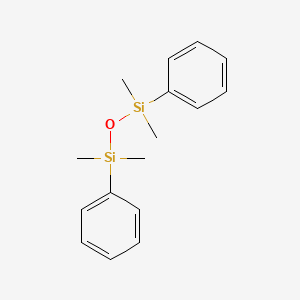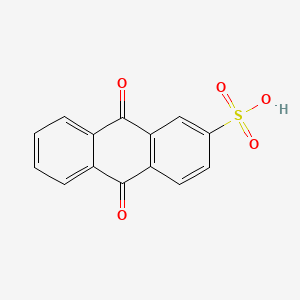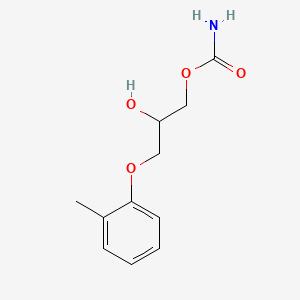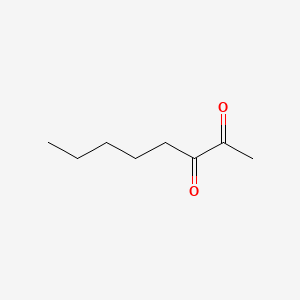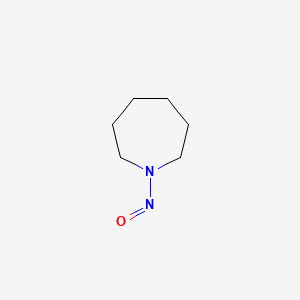
Dimethyl selenoxide
Overview
Description
Dimethyl selenoxide is an organoselenium compound with the molecular formula C2H6OSe . It is the simplest selenoether and occurs in trace amounts in anaerobic environments and in the atmosphere due to biomethylation of selenium .
Synthesis Analysis
Organoselenium compounds, such as this compound, are typically prepared by treating Se2− sources with electrophilic methylating agents . The carbon–selenium bond length is 1.943 Å and the C–Se–C bond angle is 96.2°, as determined by microwave spectroscopy .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques including nuclear magnetic resonance, infrared, and X-ray powder diffraction . The molecule exhibits a trigonal-pyramidal structure .Chemical Reactions Analysis
Selenoxides, including this compound, can engage in a similar, but faster, redox chemistry compared to sulfoxides, and can easily oxidize thiols to disulfides at room temperature . The reductive mechanism of this compound has been explored, with particular attention devoted to the key role of sulfurane and selenurane intermediates .Physical And Chemical Properties Analysis
This compound has a molecular formula of C2H6OSe, an average mass of 125.028 Da, and a mono-isotopic mass of 125.958389 Da . It is a colorless, malodorous liquid .Scientific Research Applications
Cancer Prevention and Metabolism
Dimethyl selenoxide has been studied for its chemopreventive activities. A study found that its anticarcinogenic activity is relatively lower compared to other selenium compounds. This is attributed to its rapid metabolism to dimethyl selenide and trimethylselenonium, leading to its quick excretion. The study highlights the importance of selenium compounds capable of generating a steady stream of methylated metabolites, particularly monomethylated species, for chemopreventive potential (Ip, Hayes, Budnick, & Ganther, 1991).
Atmospheric Chemistry
In atmospheric chemistry, this compound is a significant product of the gas-phase reaction of dimethyl selenide with ozone, with an estimated yield of around 90%. This process is important for understanding the atmospheric behavior of selenium compounds (Rael, Tuazon, & Frankenberger, 1996).
Coordination Chemistry and Stability
This compound has been structurally characterized in metal complexes. It binds to rhodium centers using its oxo functionality, demonstrating a preference for O-directed coordination. This contrasts with dimethyl sulfoxide's ambidentate (-S and -O) binding character in similar complexes. The study also noted that this compound is less thermally stable than its sulfur analog, decomposing at temperatures around 135-140°C (Dikarev, Petrukhina, Li, & Block, 2003).
Plant Fungal Diseases and Insect Pest Control
Selenium, including compounds like this compound, plays a role in enhancing plants' resistance to fungal diseases and insect pests. Plants can metabolize selenium into compounds such as dimethyl selenide, acting as insect repellent compounds (Li, Xian, Yuan, Lin, Chen, Wang, & Li, 2023).
Oxidation Mechanisms in the Atmosphere
The reaction mechanisms of dimethyl selenide and this compound with the OH radical have been studied using quantum chemistry calculations. The findings provide insights into the atmospheric oxidation processes of these compounds (Wang & Tang, 2011).
Catalytic Applications
Selenoxides, including this compound, have been explored as catalysts in various chemical reactions, such as the bromination of organic substrates. Their behavior as catalysts is influenced by substituent effects on the selenoxide moiety (Goodman & Detty, 2004).
Future Directions
Research into the properties and reactivity of organoselenium compounds, including Dimethyl selenoxide, is ongoing. Recent studies have explored the reductive mechanism of this compound and the role of chalcogen on the reaction substrate . Future research directions may include further exploration of these mechanisms, as well as the potential applications of this compound in various fields such as supramolecular chemistry, molecular recognition, crystal engineering, catalysis, and optoelectronics .
properties
IUPAC Name |
methylseleninylmethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6OSe/c1-4(2)3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYOEHGKYKMRJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se](=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6OSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195917 | |
| Record name | Dimethylselenoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4371-90-8 | |
| Record name | Dimethylselenoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004371908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylselenoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylselenoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



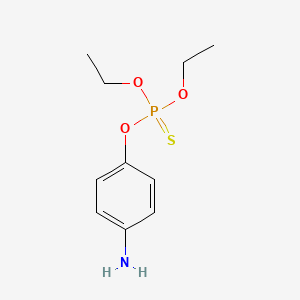
![3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-[(1H-tetrazol-1-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1214585.png)

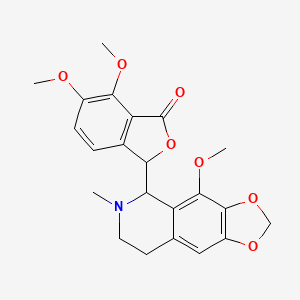
![4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1214588.png)
